Cas no 1396875-09-4 (3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide)

3-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a thiolane-1,1-dioxide moiety and halogenated aromatic ring. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its sulfonamide functional group, which is often associated with biological activity. The presence of both chloro and fluoro substituents enhances its reactivity and selectivity, making it a promising intermediate for the synthesis of more complex molecules. Its well-defined molecular structure allows for precise modifications, facilitating applications in drug discovery and development. The compound’s stability and synthetic accessibility further contribute to its value in exploratory research.
3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide structure
1396875-09-4 structure
Product Name:3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide
CAS No:1396875-09-4
MF:C11H13ClFNO4S2
MW:341.806623220444
CID:6350029
PubChem ID:47157393
Update Time:2025-05-28

3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide
    • 1396875-09-4
    • VU0527789-1
    • 3-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-fluorobenzene-1-sulfonamide
    • 3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide
    • 3-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluorobenzenesulfonamide
    • AKOS024527156
    • F5882-7168
    • Inchi: 1S/C11H13ClFNO4S2/c12-10-5-9(1-2-11(10)13)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2
    • InChI Key: SHSKAJZWFMBCMH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(NCC1CCS(C1)(=O)=O)(=O)=O)F

Computed Properties

  • Exact Mass: 340.9958561g/mol
  • Monoisotopic Mass: 340.9958561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 97.1Ų

3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide Pricemore >>

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Additional information on 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide

Comprehensive Overview of 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide (CAS No. 1396875-09-4)

The compound 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide (CAS No. 1396875-09-4) is a sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorobenzene core and a thiolane moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly focusing on sulfonamide-based compounds due to their versatility in medicinal chemistry, particularly in targeting enzymes and receptors.

Recent trends in organic synthesis highlight the growing demand for fluorinated sulfonamides, as they exhibit enhanced bioavailability and metabolic stability. The presence of both chloro and fluoro substituents in this compound suggests potential applications in the development of novel anti-inflammatory or antimicrobial agents. These properties align with current industry needs for safer and more effective therapeutic options, addressing global health challenges such as antibiotic resistance.

From a synthetic chemistry perspective, the 1,1-dioxo-1lambda6-thiolan-3-yl group in this molecule introduces steric and electronic effects that can influence reactivity. This feature is particularly relevant for researchers exploring catalyzed cross-coupling reactions or bioconjugation techniques, which are hot topics in modern organic methodology. The compound's stability under various conditions also makes it a candidate for high-throughput screening platforms, a rapidly growing area in drug discovery.

Environmental considerations are increasingly important in chemical research, and the structural features of 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide suggest potential for green chemistry applications. The sulfonamide group may offer opportunities for designing biodegradable derivatives, addressing the pharmaceutical industry's need for more sustainable compounds. This aspect is particularly relevant given current regulatory pressures and consumer demand for eco-friendly pharmaceuticals.

Analytical characterization of this compound presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for confirming its structure and purity. The fluorine atom in particular provides a useful probe for 19F NMR studies, a technique gaining popularity in chemical biology for tracking molecular interactions. These analytical aspects make the compound valuable for methodological development in structural elucidation.

In material science applications, the sulfonamide functionality of this compound could contribute to the development of novel polymeric materials with specific properties. The combination of aromatic and aliphatic components in its structure may enable the creation of materials with tailored thermal stability or solubility characteristics. Such applications are particularly relevant to industries seeking advanced materials for electronic devices or specialty coatings.

The patent landscape surrounding sulfonamide derivatives continues to expand, with particular interest in compounds containing halogen substituents. 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-4-fluorobenzene-1-sulfonamide may represent a valuable scaffold for intellectual property development in pharmaceutical chemistry. This is especially pertinent given the current competitive environment in drug development and the need for novel chemical entities with distinct profiles.

From a regulatory standpoint, proper handling and characterization of this compound are essential, though it doesn't fall under restricted categories. Researchers working with such substances must adhere to standard laboratory safety protocols and chemical hygiene practices. The growing emphasis on responsible research in chemical sciences makes proper documentation and risk assessment crucial aspects of working with any synthetic compound, including this sulfonamide derivative.

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